An In-depth Technical Guide to N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This guide focuses on a specific derivative, N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide, providing a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics and potential of this molecule.
Physicochemical Properties: A Quantitative Overview
| Property | Value | Source |
| Molecular Formula | C15H17NO2S | [2] |
| Molecular Weight | 275.36 g/mol | [2] |
| Physical State | Solid (recrystallized from dilute ethanol) | [2] |
| Melting Point | Not explicitly stated, but the compound is recrystallized to a constant melting point. | [2] |
| Solubility | While not explicitly detailed, its synthesis in a chloroform and subsequent recrystallization from dilute ethanol suggests solubility in polar organic solvents. | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P21/c |
Synthesis and Purification: A Validated Protocol
The synthesis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide is achieved through a two-step process, beginning with the formation of 4-methylbenzenesulfonyl chloride, followed by its reaction with 3,4-dimethylaniline.[2] This method is a well-established procedure for the synthesis of N-arylsulfonamides.
Experimental Protocol
Step 1: Synthesis of 4-Methylbenzenesulfonyl Chloride
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In a fume hood, a solution of toluene (10 cc) in chloroform (40 cc) is prepared in a flask equipped with a dropping funnel and a magnetic stirrer.
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The flask is cooled to 0°C using an ice bath.
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Chlorosulfonic acid (25 cc) is added dropwise to the stirred solution.[2] The reaction is exothermic and generates hydrogen chloride gas, which should be appropriately vented.
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After the addition is complete and the initial evolution of gas has subsided, the reaction mixture is allowed to warm to room temperature.
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The mixture is then carefully poured into a beaker containing crushed ice.
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The chloroform layer is separated using a separatory funnel, washed with cold water, and then the chloroform is allowed to evaporate to yield the crude 4-methylbenzenesulfonyl chloride.
Step 2: Synthesis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide
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The crude 4-methylbenzenesulfonyl chloride from Step 1 is treated with a stoichiometric amount of 3,4-dimethylaniline.
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The reaction mixture is heated to boiling for ten minutes.[2]
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After cooling to room temperature, the mixture is poured into approximately 100 cc of ice-cold water.
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The resulting precipitate of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide is collected by suction filtration.[2]
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The solid is washed thoroughly with cold water.
Purification:
The crude product is purified by recrystallization from dilute ethanol to a constant melting point, ensuring high purity of the final compound.[2] The purity can be further verified by thin-layer chromatography (TLC) and spectroscopic methods.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide.
Structural Elucidation and Spectroscopic Analysis
The structural integrity of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide is confirmed through various analytical techniques, with X-ray crystallography providing definitive insights into its three-dimensional conformation.
Crystal Structure Analysis
Single-crystal X-ray diffraction studies have revealed that N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide crystallizes in a monoclinic system.[2] The molecule exhibits a bent conformation at the sulfur atom, with a C—SO2—NH—C torsion angle of -61.8 (2)°.[2][3] The two benzene rings are tilted relative to each other by an angle of 47.8 (1)°.[2][3] In the crystal lattice, molecules are linked into infinite chains by N—H···O hydrogen bonds.[2][3]
Spectroscopic Characterization
While specific peak data for the title compound is not detailed in the provided search results, the general characteristic spectral features for N-arylsulfonamides are well-documented.
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Infrared (IR) Spectroscopy: The IR spectrum of N-arylsulfonamides typically displays characteristic absorption bands. The N-H stretching vibration is expected in the range of 3300-3200 cm⁻¹.[4] Strong absorptions corresponding to the asymmetric and symmetric stretching of the SO₂ group are anticipated around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the dimethylphenyl and the tolyl rings. The methyl protons on the dimethylphenyl group would appear as two singlets, and the methyl protons on the tolyl group would also be a singlet. The N-H proton would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show signals for all 15 carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region (typically 110-150 ppm) and the methyl carbons in the upfield region.
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Reactivity and Potential for Chemical Modification
The N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide molecule possesses several sites amenable to chemical modification, offering opportunities for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
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N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can participate in various reactions, such as N-alkylation or N-arylation, to generate tertiary sulfonamides.[5]
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Aromatic Rings: Both the 3,4-dimethylphenyl and the 4-methylphenyl rings can undergo electrophilic aromatic substitution reactions, although the sulfonamide group is deactivating.
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Sulfonyl Group: The sulfonyl group is generally stable, but under harsh reductive conditions, cleavage of the S-N bond can occur.
Biological Activity and Drug Development Perspectives
While specific biological activity data for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide is not extensively reported in the available literature, the broader class of sulfonamides has a rich history in drug discovery.[1] The structural motifs present in this molecule suggest several avenues for investigation.
The general class of benzenesulfonamides has been explored for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1] Some sulfonamide derivatives have been investigated for their effects on the cardiovascular system.[1]
Given the precedent for biological activity within the sulfonamide class, N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide represents a lead compound for screening in various biological assays. High-throughput screening against enzyme targets or in cell-based assays could uncover novel therapeutic applications.
Conclusion
N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide is a well-defined chemical entity with a straightforward and scalable synthesis. Its physicochemical and structural properties have been characterized, providing a solid foundation for further research. While its specific biological activities remain to be fully elucidated, its structural relationship to a plethora of bioactive sulfonamides makes it a compelling candidate for inclusion in drug discovery screening libraries. Future research should focus on a systematic evaluation of its biological profile to unlock its therapeutic potential.
References
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Gowda, B. T., Foro, S., Nirmala, P. G., Terao, H., & Fuess, H. (2009). N-(3,4-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o877. [Link]
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Gowda, B. T., Foro, S., Nirmala, P. G., Terao, H., & Fuess, H. (2009). N-(3,4-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide. PubMed. [Link]
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Shetty, M., & Gowda, B. T. (2005). Zeitschrift für Naturforschung B, 60, 63-72. (Note: The full text of this reference was not available in the search results, but it is cited in reference[2] as the source for the preparation and spectroscopic characterization of the title compound).
- Khan, I. U., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66, o1983.
- Sharif, S., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66, o2068.
- Korolkovas, A. (1988). Essentials of Medicinal Chemistry, 2nd ed. New York: Wiley.
- Mandell, G. L., & Sande, M. A. (1992). In The Pharmacological Basis of Therapeutics, 8th ed., edited by A. G. Gilman, T. W. Rall, A. S. Nies, and P. Taylor, pp. 1047–1064. New York: Pergamon Press.
- Gowda, B. T., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 65, o877.
-
Shetty, P. & Gowda, B.T. (2004). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(Aryl)-4-substituted Benzenesulphonamides, 4-X′C6H4SO2NH(XC6H4), where X′ = H, CH3, C2H5, F, Cl or Br, and X = H, CH3, C2H5, F, Cl, Br, I or NO2. Zeitschrift für Naturforschung A, 59(1-2), 63-72. [Link]
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Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
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